Calcium citrate tetrahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

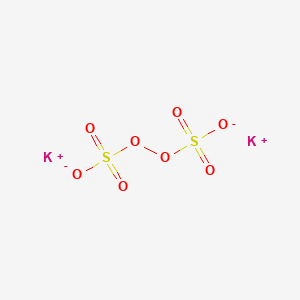

Calcium citrate is the calcium salt of citric acid. It is commonly used as a dietary supplement and food additive due to its high bioavailability and ease of absorption. Calcium citrate is often preferred over other calcium salts, such as calcium carbonate, because it can be absorbed well even without stomach acid. This makes it particularly beneficial for individuals with low stomach acid levels or those taking acid-reducing medications .

Mechanism of Action

Target of Action

Calcium citrate tetrahydrate primarily targets the parathyroid cells in the human body . The compound interacts with a G-protein coupled calcium receptor on the surface of these cells . This receptor plays a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound increases plasma calcium levels . This increase in calcium levels reduces the flux of calcium from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . The reduction in PTH secretion is a result of the stimulation of the G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

The increase in plasma calcium levels affects several biochemical pathways. Calcium is essential for various biological processes, including vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . The control of serum calcium levels is mainly provided by calciotropic hormones, such as vitamin D and PTH, which control calcium transport in the intestine, kidney, and bone .

Pharmacokinetics

It is known that calcium citrate is used as an over-the-counter calcium supplement . It is typically used to treat conditions like calcium deficiency and hypocalcemia .

Result of Action

The primary result of the action of this compound is an increase in plasma calcium levels . This leads to a decrease in calcium flux from osteocyte activity and an increase in calcium deposition into the bone . This mechanism helps in the management of different chronic pathological conditions, such as osteoporosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thermal decomposition of this compound has been observed in dynamic air or dry nitrogen . .

Biochemical Analysis

Biochemical Properties

Calcium citrate tetrahydrate plays a crucial role in many fundamental biological processes. It is involved in vascular contraction and vasodilation, muscle function, nerve transmission, intracellular signaling, and hormonal secretion . It also participates in several metabolic pathways, serving as a source of cytosolic reducing equivalents for reductive biosynthesis, a carbon source for cytosolic biosynthetic processes, and a regulator of other metabolic steps .

Cellular Effects

This compound influences cell function by participating in the control of serum calcium levels, which is mainly provided by calciotropic hormones, such as vitamin D and parathyroid hormone (PTH), that control calcium transport in the intestine, kidney, and bone .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the Calcium Sensing Receptor (CaSR) at the parathyroid gland level. A decrease in serum calcium is sensed by CaSR, resulting in the inactivation of this receptor and the consequent increase in PTH secretion .

Metabolic Pathways

This compound is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It may also influence other metabolic steps by modulating negatively phosphofructokinase and positively acetyl CoA carboxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium citrate can be synthesized by reacting calcium oxide or calcium hydroxide with citric acid. The reaction typically involves dissolving citric acid in water and then adding calcium oxide or calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of calcium citrate. The product is then filtered, washed, and dried to obtain pure calcium citrate .

Industrial Production Methods: In industrial settings, calcium citrate is often produced as an intermediate in the isolation of citric acid from fungal fermentation processes. The citric acid in the broth solution is neutralized with limewater (calcium hydroxide), precipitating insoluble calcium citrate. This precipitate is then filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium citrate primarily undergoes acid-base reactions. It can react with strong acids to release citric acid and with strong bases to form calcium hydroxide and citrate ions.

Common Reagents and Conditions:

Acidic Conditions: Under acidic conditions, calcium citrate can be converted back to citric acid.

Basic Conditions: In the presence of strong bases, calcium citrate can form calcium hydroxide and citrate ions.

Major Products Formed:

Citric Acid: Formed under acidic conditions.

Calcium Hydroxide and Citrate Ions: Formed under basic conditions.

Scientific Research Applications

Calcium citrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as a buffering agent in various chemical reactions.

- Acts as a source of calcium ions in analytical chemistry.

Biology:

- Studied for its role in cellular calcium homeostasis and signaling.

- Used in research on bone metabolism and mineralization.

Medicine:

- Commonly used as a dietary supplement to prevent and treat calcium deficiencies.

- Studied for its potential benefits in managing osteoporosis and other bone-related disorders.

- Used in the treatment of conditions like chronic hypoparathyroidism and nephrolithiasis (kidney stones) .

Industry:

- Used as a food additive to enhance calcium content in various products.

- Employed in the production of pharmaceuticals and nutraceuticals .

Comparison with Similar Compounds

Calcium Carbonate: Another common calcium supplement, but less easily absorbed compared to calcium citrate, especially in individuals with low stomach acid.

Magnesium Citrate: Similar in structure but provides magnesium instead of calcium.

Strontium Citrate: Similar in structure but provides strontium instead of calcium.

Uniqueness of Calcium Citrate:

High Bioavailability: Calcium citrate is more easily absorbed than calcium carbonate, making it a preferred choice for individuals with low stomach acid.

Versatility: It can be taken with or without food, unlike calcium carbonate which requires stomach acid for absorption.

Fewer Side Effects: Calcium citrate is less likely to cause gastrointestinal discomfort compared to calcium carbonate.

Properties

| Calcium citrate increases plasma calcium levels. This reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH). Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells. The reduction in calcium flux increases the amount of calcium deposited in bone resulting in an increase in bone mineral density. The reduction in PTH secretion also reduces the amount of vitamin D metabolized to its active form, calcidiol. Since calcidiol increases the expression of calcium dependent ATPases and transient receptor potential cation channel subfamily V member 6 (TRPV6) both of which are involved in calcium uptake from the gut, a reduction in calcidiol results in less calcium absorption. Additionally, TRPV5, the channel responsible for calcium reabsorption in the kidney, is downregulated when PTH secretion is reduced thus increasing calcium excretion via the kidneys. Another hormone, calitonin, is likely involved in the reduction of bone resorption during periods of high plasma calcium. | |

CAS No. |

5785-44-4 |

Molecular Formula |

C6H10CaO8 |

Molecular Weight |

250.22 g/mol |

IUPAC Name |

tricalcium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Ca.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2 |

InChI Key |

XJFCHRRCNYREHP-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ca] |

physical_description |

Fine white powder Tetrahydrate: White odorless solid; [HSDB] Tetrahydrate: White odorless solid; [HSDB] White odorless crystalline powder; [MSDSonline] |

Pictograms |

Irritant |

solubility |

White powder, odorless. Insol in alcohol. Loses most of its water @ 100 °C and all @ 120 °C /Tetrahydrate/ Soluble in 1050 parts cold water; somewhat more sol in hot water; insoluble in alcohol. /Tetrahydate/ 0.085 G & 0.096 G/100 CC WATER @ 18 °C & 23 °C Odorless; loses most of its water @ 100 °C and all @ 120 °C; sol in 1050 parts cold water; somewhat more in hot water; insol in alc /Tetrahydrate/ |

Synonyms |

Tricalcium Dicitrate Tetrahydrate; Citric Acid Calcium Salt (2:3) Tetrahydrate; 2-Hydroxy-1,2,3-propanetricarboxylic Acid Calcium Salt (2:3) Tetrahydrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Bis(trifluoroacetoxy)iodo]benzene](/img/structure/B57053.png)